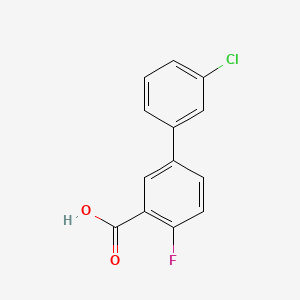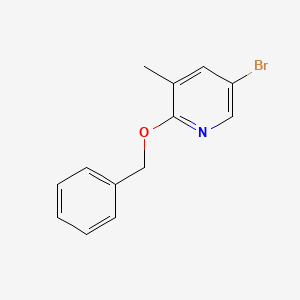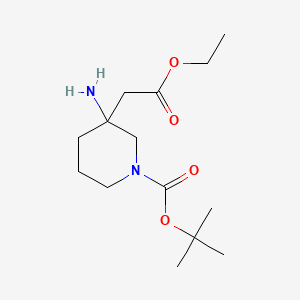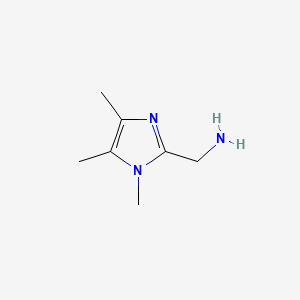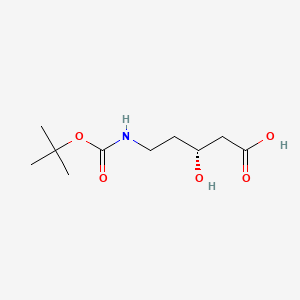
(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes. These systems enable precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid can undergo various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Acidic conditions: Trifluoroacetic acid (TFA)
Major Products
The major products formed from these reactions include the oxidized or reduced forms of the compound, as well as the free amino acid after Boc deprotection .
Scientific Research Applications
®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis processes, allowing for selective reactions to occur. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
®-5-Amino-3-hydroxypentanoic acid: This compound lacks the Boc protection, making it more reactive and less selective in synthesis processes.
®-5-((tert-Butoxycarbonyl)amino)-3-oxopentanoic acid: This compound has a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is unique due to its Boc protection, which allows for selective reactions during synthesis. This makes it a valuable compound in peptide chemistry and other fields where selective reactions are crucial .
Properties
IUPAC Name |
(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZWCUURDLLIRJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654098 |
Source


|
| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217830-91-5 |
Source


|
| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



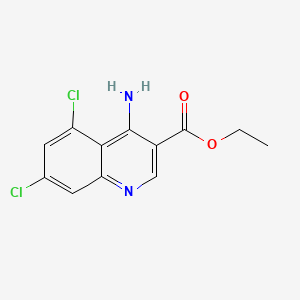
![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

